Ampso

Content Navigation

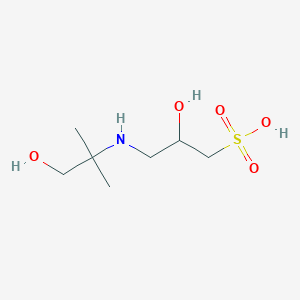

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Building Block for Zwitterionic Sulfonate Surfactants:

2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid (AMPSO) possesses a unique combination of functional groups, including a sulfonic acid group and a tertiary amine, making it a potential building block for the synthesis of novel zwitterionic surfactants. Zwitterionic surfactants possess both positively and negatively charged functional groups within the same molecule, leading to amphiphilic properties similar to traditional surfactants but with unique characteristics. Research suggests that AMPSO-based zwitterionic surfactants exhibit favorable properties such as good biodegradability, high water solubility, and insensitivity to changes in pH and ionic strength, making them potentially attractive candidates for various applications, including detergency, personal care products, and pharmaceuticals [].

Potential Applications in Metal Chelation:

The presence of the sulfonic acid and amine groups in AMPSO suggests potential applications in metal chelation. The sulfonic acid group can form ionic interactions with metal cations, while the amine group can act as a Lewis base, donating electron pairs to form coordinate covalent bonds with metal ions. Studies have explored the potential of AMPSO and its derivatives for chelating various metal ions, including copper, iron, and aluminum [, ]. This ability to chelate metals could be relevant for various applications, such as decontamination of metal-contaminated environments or development of metal-chelating drugs.

Ampso, chemically known as 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. It has a molecular formula of C₇H₁₇NO₅S and a molecular weight of 227.28 g/mol. Ampso is characterized by its ability to maintain stable pH levels, particularly in the range of 8.3 to 9.7, making it ideal for various biochemical applications such as protein purification and separation .

Ampso exhibits significant biological activity as a buffer in various laboratory settings. It is particularly effective in the electroblotting process for transferring proteins from gels to membranes without compromising transfer efficiency. The compound's zwitterionic properties minimize protein adsorption to the gel matrix, enhancing the yield of transferred proteins . Furthermore, its compatibility with a variety of biological systems makes it suitable for use in assays that require precise pH control.

The synthesis of Ampso generally involves the reaction of 3-amino-2-hydroxypropanesulfonic acid with 1,1-dimethyl-2-hydroxyethylamine. The process typically requires controlled conditions to ensure the formation of the desired zwitterionic structure. While detailed synthetic routes are not widely published, manufacturers often provide proprietary methods that ensure high purity and yield .

Ampso is utilized across various applications in scientific research and industry:

- Protein Purification: Used in chromatographic techniques to isolate proteins.

- Electrophoresis: Serves as a buffer for gel electrophoresis and subsequent electroblotting.

- Cell Culture: Employed in media formulations where stable pH is critical.

- Enzyme Assays: Acts as a buffering agent in enzymatic reactions requiring specific pH conditions .

Interaction studies involving Ampso primarily focus on its compatibility with various biomolecules during biochemical assays. Research indicates that Ampso does not significantly interfere with protein interactions or enzymatic activities, making it a preferred choice for many laboratory applications. Its zwitterionic nature allows for minimal ionic strength variations, which is crucial when studying sensitive biological interactions .

Several compounds share structural similarities with Ampso, notably other zwitterionic buffers used in biochemical applications. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₈H₁₉N₃O₄S | Commonly used for maintaining physiological pH |

| 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C₈H₁₉N₃O₄S | Effective in cell culture applications |

| N-(1-Amino-2-hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₈H₁₉N₃O₄S | Often used in electrophoresis |

Uniqueness of Ampso: Unlike many other buffers, Ampso's specific structure allows it to function effectively at higher pH levels while maintaining low protein binding properties, which is critical for applications requiring high purity of biological samples .

Effective pH Range Determination

AMPSO (3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid) demonstrates effective buffering capacity within the pH range of 8.3-9.7 [1] [2] [3]. This buffering range is determined by the compound's pKa value and follows the general principle that effective buffering occurs within ±1 pH unit of the pKa value [4]. The pH range makes AMPSO particularly suitable for applications requiring alkaline buffering conditions, including protein purification, molecular biology applications, and electrophoretic separations [1] [2].

The effective buffering range is characterized by the compound's ability to resist pH changes when small amounts of acid or base are added to the solution. Within the 8.3-9.7 range, AMPSO maintains optimal buffer capacity, with maximum efficiency achieved at pH 9.0, which corresponds to its pKa value [3] [4]. This range positioning makes AMPSO valuable for biological systems that operate under mildly alkaline conditions.

pKa Values and Temperature Dependence

The pKa value of AMPSO at 25°C is consistently reported as 9.0 across multiple sources [1] [2] [5] [3] [6]. This value represents the thermodynamic equilibrium constant for the dissociation of the compound's acidic group under standard conditions. The pKa determination follows established principles of acid-base equilibria and is fundamental to understanding the compound's buffering behavior [7] [4].

Temperature dependence of the pKa value follows a linear relationship typical of biological buffers, expressed as d(pKa)/dT [7] [8]. For biological buffers like AMPSO, the temperature coefficient typically ranges from -0.028 to +0.028 per degree Celsius [7]. This temperature dependence is crucial for applications where thermal stability of pH is required, as it allows prediction of buffer behavior across different temperature ranges [8] [9].

The linear temperature dependence can be mathematically expressed using the van't Hoff equation, where the change in pKa with temperature relates to the enthalpy of ionization. For AMPSO, this relationship ensures predictable buffer performance across the temperature range commonly encountered in biological and analytical applications [9].

Buffer Capacity Analysis

Buffer capacity represents the quantitative measure of a buffer's ability to resist pH changes upon addition of acid or base [4] [10]. For AMPSO, the buffer capacity is maximized at pH 9.0, where the concentrations of the protonated and deprotonated forms are equal [10]. The buffer capacity (β) can be calculated using the Henderson-Hasselbalch equation and is expressed in units of moles of strong acid or base per liter required to change the pH by one unit [4].

The zwitterionic nature of AMPSO contributes to its buffering efficiency [1] [2]. As a Good's buffer, AMPSO exhibits several characteristics that enhance its buffer capacity: high water solubility, minimal interference with biological processes, and stability across a wide range of ionic strengths [11] [12]. The buffer capacity is concentration-dependent, with higher concentrations providing greater buffering power [4] [10].

Mathematical analysis of buffer capacity shows that it follows a bell-shaped curve when plotted against pH, with the maximum occurring at the pKa value. For AMPSO, this means optimal buffering performance at pH 9.0, with gradually decreasing capacity as the pH moves away from this value [10] [13].

Solubility Profile

Aqueous Solubility Parameters

AMPSO demonstrates excellent aqueous solubility, with reported values of 0.333 g/mL in water at room temperature, producing clear to slightly hazy, colorless solutions [3]. This high solubility is attributed to the compound's zwitterionic structure, which contains both hydrophilic sulfonic acid and amino groups that readily interact with water molecules through hydrogen bonding and electrostatic interactions [1] [2].

The solubility characteristics make AMPSO highly suitable for preparing concentrated buffer solutions without precipitation or crystallization issues. The compound dissolves readily in aqueous media, facilitating easy preparation of stock solutions for laboratory applications [2] [6]. Temperature effects on solubility follow typical patterns for organic salts, with increased solubility at elevated temperatures.

The pH-dependent solubility profile reflects the ionization state of the compound. At physiological and alkaline pH values, AMPSO exists predominantly in its zwitterionic form, contributing to its high water solubility and minimal tendency for precipitation [1] [14]. This property is particularly valuable in biological applications where consistent solution clarity is essential.

Organic Solvent Compatibility

Limited information is available regarding AMPSO's compatibility with organic solvents. As a highly polar, zwitterionic compound, AMPSO shows poor solubility in non-polar organic solvents such as hydrocarbons, chlorinated solvents, and ethers [15] [16]. This behavior is consistent with Hansen Solubility Parameter theory, which predicts that compounds with high hydrogen bonding and polar components will preferentially dissolve in solvents with similar characteristics [15] [17].

The polar nature of AMPSO, arising from its sulfonic acid group, hydroxyl groups, and amino functionality, limits its solubility to polar protic solvents. Partial solubility may be achieved in alcohols such as methanol and ethanol, though this requires experimental verification for specific applications [18]. The compound's incompatibility with most organic solvents actually represents an advantage in biological applications, as it ensures the buffer remains in the aqueous phase and does not partition into lipid membranes [12].

Hansen Solubility Parameter analysis would classify AMPSO as having high hydrogen bonding (δH) and polar (δP) components, with moderate dispersion forces (δD), resulting in solubility primarily in high-polarity, hydrogen-bonding solvents [17] [18].

Thermal Properties

Melting Point and Phase Transitions

The melting point of AMPSO is reported as 230°C according to Carl Roth specifications [2] [6], while bioWORLD reports a range of 215-225°C [19]. This variation reflects typical measurement uncertainties and different analytical conditions used by various suppliers. The relatively high melting point indicates strong intermolecular interactions, likely involving hydrogen bonding networks between sulfonic acid groups, amino groups, and hydroxyl functionalities [20].

The melting behavior represents a crystal-to-liquid phase transition, where the ordered crystalline structure breaks down to form a disordered liquid phase. For AMPSO, this transition occurs at temperatures well above typical laboratory conditions, indicating excellent thermal stability for routine applications [21] [22]. The phase transition can be characterized using differential scanning calorimetry (DSC), which provides precise determination of the melting point and associated enthalpy changes [23].

The crystalline structure of AMPSO contributes to its stability during storage and handling. The white crystalline powder appearance reported by suppliers reflects a well-defined crystal lattice that maintains structural integrity under normal conditions [1] [2] [6]. Phase transition analysis shows that AMPSO maintains its solid-state properties across the temperature range typically encountered in laboratory environments.

Thermal Stability Assessment

Thermal stability assessment of AMPSO involves evaluation of its behavior under elevated temperature conditions. The compound demonstrates excellent stability at room temperature storage conditions, with no reported degradation under normal handling and storage protocols [2] [6] [24]. This stability is crucial for maintaining buffer performance and purity over extended periods.

Thermogravimetric analysis (TGA) would provide quantitative assessment of thermal stability by measuring mass loss as a function of temperature [21] [25]. For AMPSO, significant decomposition is expected to occur only at temperatures approaching or exceeding the melting point. The onset temperature for thermal degradation typically occurs 50-100°C above the melting point for organic compounds [21].

The thermal stability profile supports the use of AMPSO in applications involving moderate heating, such as certain enzymatic reactions or analytical procedures requiring elevated temperatures. However, prolonged exposure to temperatures above 100°C should be avoided to prevent potential degradation [25] [26]. The stability assessment also confirms that normal laboratory sterilization procedures, such as autoclaving at 121°C, may pose risks to buffer integrity and should be evaluated case-by-case.

Spectroscopic Properties

UV-Visible Absorption Characteristics

AMPSO exhibits minimal UV-visible absorption, which is a characteristic feature of Good's biological buffers designed to avoid interference with spectroscopic measurements [2] [6]. Specific absorption values are reported as ≤0.02 at 280 nm and ≤0.04 at 260 nm for 5% aqueous solutions [2] [6]. These low absorption values ensure that AMPSO does not interfere with protein absorption measurements or other UV-visible spectroscopic analyses commonly performed in biological research [27] [28].

The UV absorption characteristics arise from electronic transitions within the molecular structure. AMPSO lacks extended conjugated systems or aromatic groups that would produce strong UV absorption [27] [29]. The slight absorption observed at 260-280 nm likely results from n→π* transitions involving the nitrogen atom and weak charge-transfer interactions [27] [30].

The minimal UV interference makes AMPSO particularly valuable for protein studies, nucleic acid research, and enzyme kinetics, where accurate absorption measurements in the 260-300 nm range are critical [28] [30]. This property represents a significant advantage over traditional buffers like Tris or phosphate, which may exhibit higher background absorption [12].

Infrared Spectroscopic Fingerprint

Infrared spectroscopy provides a molecular fingerprint for AMPSO through identification of characteristic functional group vibrations [31] [32]. The IR spectrum of AMPSO would be expected to show several key absorption bands: O-H stretching vibrations from hydroxyl groups (3200-3600 cm⁻¹), N-H stretching from the amino group (3100-3500 cm⁻¹), C-H stretching from alkyl groups (2800-3000 cm⁻¹), and S=O stretching from the sulfonic acid group (1000-1200 cm⁻¹) [33] [34].

The sulfonic acid functionality would produce characteristic strong absorption bands around 1150-1200 cm⁻¹ for asymmetric S=O stretching and 1000-1050 cm⁻¹ for symmetric S=O stretching [34]. The presence of multiple hydroxyl groups would result in broad O-H stretching absorption, potentially showing hydrogen bonding interactions [35] [36].

The fingerprint region (800-1500 cm⁻¹) would contain complex patterns of C-C stretching, C-O stretching, and bending vibrations that provide unique identification of the AMPSO molecule [35] [34]. This spectroscopic fingerprint serves as a definitive method for compound identification and purity assessment [36].

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about AMPSO through analysis of nuclear spin interactions [37] [38] [39]. Proton NMR (¹H NMR) would show characteristic signals for different proton environments: the N-H proton, hydroxyl protons, methylene protons adjacent to the amino group, and methyl groups [40] [39].

The ¹H NMR spectrum would typically display signals around 1.2 ppm for the methyl groups, 2.5-3.5 ppm for methylene protons, 3.5-4.5 ppm for protons on carbons bearing hydroxyl or amino groups, and broad signals around 4-6 ppm for exchangeable protons (OH and NH) [39] [41]. Integration ratios would confirm the molecular structure and assess purity [40] [42].

Carbon-13 NMR (¹³C NMR) would provide information about the carbon framework, showing signals for methyl carbons, quaternary carbons, and carbons bearing functional groups. The chemical shifts would reflect the electronic environment of each carbon atom, providing structural confirmation [39] [42]. Two-dimensional NMR techniques could establish connectivity patterns and confirm the complete molecular structure [41].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of AMPSO would show a molecular ion peak at m/z 227 (corresponding to [M+H]⁺ for the protonated molecule) or m/z 226 for the neutral molecule under electron ionization conditions [43] [44]. The fragmentation pattern would provide structural information through characteristic bond cleavages [45] [46].

Expected fragmentation patterns would include loss of water molecules (m/z 209, 191) from hydroxyl groups, loss of the dimethylhydroxyethyl group, and cleavage around the amino group [44] [47]. The sulfonic acid group typically shows characteristic fragmentations, including loss of SO₃ (m/z 147) and formation of sulfonium ions [43] [48].

The base peak in the mass spectrum would likely correspond to a stable fragment ion resulting from cleavage adjacent to the nitrogen atom, potentially forming an iminium ion [46] [48]. Additional fragment ions would provide information about the molecular connectivity and confirm the proposed structure. Tandem mass spectrometry (MS/MS) could provide detailed fragmentation pathways for structural elucidation [45] [47].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

General Manufacturing Information

Dates

Determination of electrophoretic mobilities and hydrodynamic radii of three humic substances as a function of pH and ionic strength

M Hosse, K J WilkinsonPMID: 11718346 DOI: 10.1021/es010038r

Abstract

Capillary electrophoresis (CE) and fluorescence correlation spectroscopy (FCS) were employed to determine electrophoretic mobilities and hydrodynamic sizes of three humic substances (IHSS aquatic fulvic acid (FA), IHSS aquatic humic acid (HA), and IHSS peat humic acid (PHA)) as a function of pH and ionic strength. A slight aggregation corresponding to the formation of dimers and trimers was observed at low pH using fluorescence correlation spectroscopy (FCS). For example, for the peat humic acid, diffusion coefficients decreased from 2.1 x 10(-10) m2 s(-1) at pH 4 to 2.4 x 10(-10) m2 s(-1) at pH 11. For all three humic substances, electrophoretic mobilities were also shown to decrease significantly below pH 6. Calculated zeta potentials observed at high pH of -69 mV (FA), -62 mV (HA), and -63 mV (PHA) decreased to -39, -50, and -47 mV, respectively, under slightly acidic pH (4.5-4.8) conditions. No evidence of ionic strength induced aggregation was found using fluorescence correlation spectroscopy (FCS); diffusion coefficients increased slightly (<25%) with increasing ionic strength (up to 1 M). Negative electrophoretic mobilities decreased to a maximum measured ionic strength of 0.18 M. Above this ionic strength, no peaks were observed due to an increased HS adsorption to the capillary wall and an important decrease in electroosmotic flow. Interpretation of electrophoretic mobilities determined by CE is complicated by the fact that under certain conditions, HS appeared to be complexed by CE buffer systems, including MES, BES, and AMPSO.Enzymatic properties and effect of ionic strength on periplasmic nitrate reductase (NAP) from Desulfovibrio desulfuricans ATCC 27774

S A Bursakov, C Carneiro, M J Almendra, R O Duarte, J Caldeira, I Moura, J J MouraPMID: 9367852 DOI: 10.1006/bbrc.1997.7560

Abstract

Some sulfate reducing bacteria can induce nitrate reductase when grown on nitrate containing media being involved in dissimilatory reduction of nitrate, an important step of the nitrogen cycle. Previously, it was reported the purification of the first soluble nitrate reductase from a sulfate-reducing bacteria Desulfovibrio desulfuricans ATCC 27774 (S.A. Bursakov, M.-Y. Liu, W.J. Payne, J. LeGall, I. Moura, and J.J.G. Moura (1995) Anaerobe 1, 55-60). The present work provides further information about this monomeric periplasmic nitrate reductase (Dd NAP). It has a molecular mass of 74 kDa, 18.6 U specific activity, KM (nitrate) = 32 microM and a pHopt in the range 8-9.5. Dd NAP has peculiar properties relatively to ionic strength and cation/anion activity responses. It is shown that monovalent cations (potassium and sodium) stimulate NAP activity and divalent (magnesium and calcium) inhibited it. Sulfate anion also acts as an activator in KPB buffer. NAP native form is protected by phosphate anion from cyanide inactivation. In the presence of phosphate, cyanide even stimulates NAP activity (up to 15 mM). This effect was used in the purification procedure to differentiate between nitrate and nitrite reductase activities, since the later is effectively blocked by cyanide. Ferricyanide has an inhibitory effect at concentrations higher than 1 mM. The N-terminal amino acid sequence has a cysteine motive C-X2-C-X3-C that is most probably involved in the coordination of the [4Fe-4S] center detected by EPR spectroscopy. The active site of the enzyme consists in a molybdopterin, which is capable for the activation of apo-nit-1 nitrate reductase of Neurospora crassa. The oxidized product of the pterin cofactor obtained by acidic hidrolysis of native NAP with sulfuric acid was identified by HPLC chromatography and characterized as a molybdopterin guanine dinucleotide (MGD).Simultaneous detection of microorganisms in soil suspension based on PCR amplification of bacterial 16S rRNA fragments

D P McGregor, S Forster, J Steven, J Adair, S E Leary, D L Leslie, W J Harris, R W TitballPMID: 8879586 DOI: 10.2144/96213st04